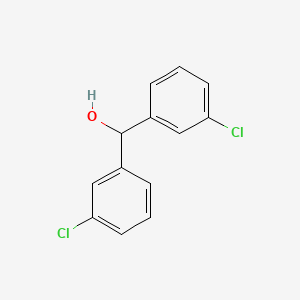

3,3'-Dichlorobenzhydrol

描述

3,3'-Dichlorobenzhydrol (C₁₃H₁₀Cl₂O) is a chlorinated derivative of benzhydrol, characterized by two chlorine atoms substituted at the 3 and 3' positions of the two benzene rings in the diphenylmethanol structure. These compounds are critical intermediates in pesticide metabolism (e.g., dicofol, DDT) and pharmaceutical synthesis . The positional arrangement of chlorine atoms significantly influences their chemical reactivity, solubility, and biological activity.

属性

IUPAC Name |

bis(3-chlorophenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2O/c14-11-5-1-3-9(7-11)13(16)10-4-2-6-12(15)8-10/h1-8,13,16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBLHIEZLGKFQRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(C2=CC(=CC=C2)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of bis(3-chlorophenyl)methanol typically involves the reaction of 3-chlorobenzophenone with a suitable reducing agent. One common method is the reduction of 3-chlorobenzophenone using sodium borohydride in an alcoholic solvent such as ethanol. The reaction proceeds under mild conditions, yielding bis(3-chlorophenyl)methanol as the primary product .

Industrial Production Methods: In an industrial setting, the production of bis(3-chlorophenyl)methanol may involve the use of more efficient and scalable methods. For example, the Grignard reaction can be employed, where 3-chlorophenylmagnesium bromide reacts with formaldehyde to produce bis(3-chlorophenyl)methanol . This method allows for the large-scale production of the compound with high purity.

化学反应分析

Types of Reactions: 3,3'-Dichlorobenzhydrol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form bis(3-chlorophenyl)ketone using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: Further reduction of bis(3-chlorophenyl)methanol can yield bis(3-chlorophenyl)methane.

Substitution: The hydroxyl group in bis(3-chlorophenyl)methanol can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

Substitution: Thionyl chloride for conversion to bis(3-chlorophenyl)methyl chloride.

Major Products Formed:

Oxidation: Bis(3-chlorophenyl)ketone.

Reduction: Bis(3-chlorophenyl)methane.

Substitution: Bis(3-chlorophenyl)methyl chloride.

科学研究应用

Chemistry: 3,3'-Dichlorobenzhydrol is used as an intermediate in the synthesis of various organic compounds. It serves as a precursor for the preparation of bis(3-chlorophenyl)ketone and other derivatives.

Biology and Medicine: In biological research, bis(3-chlorophenyl)methanol is studied for its potential pharmacological properties. It has been investigated for its antimicrobial and antifungal activities .

Industry: The compound finds applications in the production of specialty chemicals and as a building block for the synthesis of advanced materials.

作用机制

The mechanism of action of bis(3-chlorophenyl)methanol involves its interaction with specific molecular targets. In biological systems, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are subject to ongoing research .

相似化合物的比较

4,4'-Dichlorobenzhydrol (CAS 90-97-1)

2,3'-Dichlorobenzhydrol

3,3'-Dichlorobenzhydrol

- Data Limitations: No direct studies on synthesis or applications were identified. Inferred properties suggest lower solubility than 4,4'-isomer due to steric hindrance from meta-chlorine substitution.

Structurally Related Chlorinated Compounds

4,4'-Dichlorobenzophenone (CAS 9990-98-2)

3,3'-Dichlorobenzidine (CAS 91-94-1)

- Relation : Aromatic amine with similar substitution pattern but distinct functional groups (NH₂ vs. OH).

- Properties: High log Koc (4.2–5.1), indicating strong soil adsorption . Carcinogenic; regulated under chemical safety protocols (e.g., Stockholm Convention) .

- Applications :

Comparative Data Tables

Table 1: Physicochemical Properties of Dichlorobenzhydrol Isomers

Table 2: Environmental and Toxicological Profiles

Key Research Findings

- Positional Isomerism : The para-chlorine arrangement in 4,4'-dichlorobenzhydrol enhances thermal stability compared to meta-substituted isomers .

- Biological Activity : 2,3'-dichlorobenzhydrol derivatives demonstrate 50–60% seizure suppression in rodent models, outperforming traditional anticonvulsants in specific assays .

- Environmental Impact: 4,4'-dichlorobenzhydrol’s degradation to dichlorobenzophenone raises concerns about long-term ecosystem accumulation .

生物活性

3,3'-Dichlorobenzhydrol, also known as bis(3-chlorophenyl)methanol, is an organic compound with the molecular formula C13H10Cl2O and a molecular weight of 253.12 g/mol. This compound features two chlorine atoms on the benzene ring and a hydroxyl group, classifying it as a benzhydrol derivative. Its unique structure allows for various biological activities, making it a subject of interest in biochemical research.

This compound can be synthesized through various methods, including:

- Reduction of 3,3'-Dichlorobenzophenone : This method typically involves the use of reducing agents such as lithium aluminum hydride (LiAlH4).

- Grignard Reactions : Utilizing Grignard reagents with appropriate carbonyl compounds can yield this product.

These synthesis routes affect the yield and purity of the final product, which is critical for its applications in biological studies.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Studies have demonstrated that this compound possesses significant antimicrobial and antifungal activities. It has been investigated for its potential to inhibit the growth of various bacterial strains and fungi.

- Enzyme Inhibition : The compound has shown potential in modulating enzyme activity. It may interact with specific molecular targets within biological systems, influencing metabolic pathways.

- Toxicological Effects : While it has beneficial properties, there are concerns about its toxicity. In vitro studies suggest that it may induce DNA damage and mutagenicity, highlighting the need for caution in its application .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Efficacy : A study evaluated its effectiveness against common pathogens and found that it inhibited bacterial growth at concentrations ranging from 50 to 200 µg/mL. This suggests potential applications in developing new antimicrobial agents.

- DNA Damage Assessment : Research involving human cell lines indicated that exposure to this compound resulted in increased sister chromatid exchanges and DNA strand breaks, suggesting a mutagenic potential that may pose risks in therapeutic contexts .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Antimicrobial Activity | Mutagenicity | Notes |

|---|---|---|---|

| This compound | Yes | Yes | Effective against bacteria and fungi |

| Bisphenol A | Moderate | Yes | Endocrine disruptor; concerns over safety |

| Chlorophenol | Yes | No | Less effective than dichlorobenzhydrol |

The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes or receptors. This binding can modulate enzyme activity or receptor signaling pathways, leading to various physiological responses. Ongoing research aims to elucidate these pathways further and identify potential therapeutic targets.

常见问题

Q. What are the validated synthetic routes for 3,3'-Dichlorobenzhydrol, and how can structural purity be ensured?

Synthesis of this compound typically involves Friedel-Crafts alkylation or reduction of its ketone precursor. To ensure purity:

- Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) for separation and quantification .

- Confirm structural integrity via nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) to verify chlorine substitution patterns and hydrol group placement .

- Monitor reaction intermediates using thin-layer chromatography (TLC) with silica gel plates and iodine visualization .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H NMR (in DMSO-d₆) identifies aromatic protons (δ 7.2–7.8 ppm) and hydroxyl groups (broad peak at δ 5.0–5.5 ppm). ¹³C NMR confirms chlorine-substituted carbons (δ 125–135 ppm) .

- Infrared (IR) Spectroscopy : Detect O-H stretches (~3200 cm⁻¹) and C-Cl vibrations (550–750 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) in electrospray ionization (ESI+) mode provides exact mass confirmation (e.g., [M+H]⁺ = 265.01) .

Advanced Research Questions

Q. How can researchers design experiments to assess the genotoxic potential of this compound?

- Ames Test : Use Salmonella typhimurium strains (TA98, TA100) with metabolic activation (S9 fraction) to evaluate mutagenicity .

- Comet Assay : Treat human lymphocytes or HepG2 cells with 0.1–100 µM concentrations for 24 hours, then measure DNA strand breaks .

- Micronucleus Test : Expose CHO-K1 cells and score micronuclei formation after 48-hour exposure .

- Positive Controls : Include ethyl methanesulfonate (EMS) for comparison .

Q. What chromatographic conditions optimize the detection of this compound in environmental matrices?

- Column : Reverse-phase C18 (5 µm, 250 × 4.6 mm) with gradient elution (acetonitrile/water, 60:40 to 90:10 over 20 minutes) .

- Detection : UV at 270 nm or tandem mass spectrometry (MS/MS) for enhanced specificity in complex samples (e.g., soil or water extracts) .

- Sample Preparation : Solid-phase extraction (SPE) using Oasis HLB cartridges to reduce matrix interference .

Q. How can contradictory ecotoxicity data for this compound across studies be resolved?

- Standardized Testing : Adhere to OECD guidelines (e.g., Test No. 201 for algae, Test No. 202 for Daphnia magna) to minimize variability .

- Environmental Factors : Control pH (6.5–8.0), dissolved organic carbon (DOC), and temperature (20 ± 1°C) during toxicity assays .

- Metabolite Analysis : Quantify degradation products (e.g., chlorinated benzoic acids) via LC-MS to assess bioaccumulation .

- Statistical Modeling : Apply multivariate analysis to correlate toxicity endpoints with physicochemical parameters (e.g., log Kow = 3.8) .

Methodological Notes

- Safety Protocols : Use fume hoods, nitrile gloves, and PPE to avoid dermal exposure, as structural analogs (e.g., 3,3'-dichlorobenzidine) are carcinogenic .

- Data Reproducibility : Report purity thresholds (>95% by HPLC), solvent residues (e.g., <0.1% methanol), and batch-to-batch variability .

- Regulatory Compliance : Follow REACH and EPA guidelines for hazard classification and disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。